2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is a complex organic compound with the molecular formula C13H8Cl2INO3 This compound is characterized by the presence of chloro, iodo, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, leading to different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different halogen atoms replacing the original chloro or iodo groups.
Reduction: Formation of 2-chloro-N-(2-chloro-4-iodophenyl)-4-aminobenzamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential bioactivity, while the halogen atoms may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- 2-chloro-N-(2-chloro-4-iodophenyl)benzamide
Uniqueness
2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct chemical and physical properties. These functional groups can significantly influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-10-6-8(18(20)21)2-3-9(10)13(19)17-12-4-1-7(16)5-11(12)15/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUCJGQXYCXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362322 |
Source
|
Record name | 2-Chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-77-4 |
Source
|
Record name | 2-Chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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